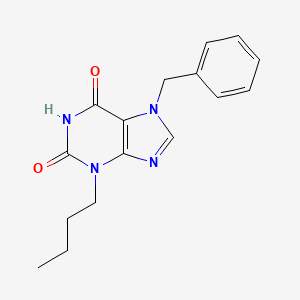
7-Benzyl-3-butylxanthine
Overview
Description
7-Benzyl-3-butylxanthine is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-Benzyl-3-butylxanthine, and how can reaction conditions be optimized to ensure high yield?
- Methodology : Begin with nucleophilic substitution or alkylation reactions targeting the xanthine core. Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for optimal kinetics), and stoichiometric ratios of benzyl/butyl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Validate purity using HPLC (>95%) and melting point analysis .
- Experimental Design : Include negative controls (e.g., reactions without catalysts) and replicate trials to assess reproducibility. Document deviations in yields under varying conditions (e.g., anhydrous vs. humid environments) .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodology : Use Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions on the xanthine scaffold. For purity, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Mass Spectrometry (MS) (ESI+ mode) for molecular ion validation. Cross-reference spectral data with synthetic intermediates (e.g., benzyl chloride derivatives) to rule out byproducts .
- Data Interpretation : Compare retention times and fragmentation patterns with reference standards. Discrepancies in NMR splitting patterns may indicate incomplete alkylation or isomerization .
Q. How should researchers handle discrepancies in physicochemical data (e.g., melting points) across published studies?
- Methodology : Replicate experiments using the same synthetic protocols and analytical methods as original studies. If inconsistencies persist, conduct differential scanning calorimetry (DSC) to assess polymorphic variations. Cross-validate with independent labs and report detailed experimental conditions (e.g., heating rates, sample preparation) to isolate variables .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology : Perform dose-response assays in parallel across cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects. Use molecular docking simulations to assess binding affinity variations to adenosine receptors (A₁/A₂A). Validate with knockout models to confirm target specificity. Triangulate findings with metabolomics data to rule off-target interactions .
- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability. Publish raw datasets and assay protocols to enable meta-analyses .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vivo?
- Methodology : Use radiolabeled analogs (³H or ¹⁴C) for tracer studies in rodent models. Collect plasma/tissue samples at timed intervals and analyze via LC-MS/MS to quantify metabolites. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated degradation pathways. Compare pharmacokinetic profiles (AUC, t₁/₂) across species for translational relevance .
- Ethical Considerations : Adhere to institutional guidelines for animal welfare and dose limitations. Publish negative results to prevent redundancy .
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodology : Employ quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and H-bond donors. Validate predictions with synthetic analogs (e.g., 3-propyl or 7-phenethyl substitutions). Use molecular dynamics simulations to assess conformational stability in aqueous vs. lipid membranes. Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
- Limitations : Address overfitting by testing models against external datasets. Report computational parameters (e.g., force fields, solvation models) for reproducibility .
Q. Methodological Best Practices
- Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw spectral data, chromatograms, and step-by-step synthesis protocols in supplementary materials .
- Conflict Resolution : Apply constructive falsification (e.g., testing alternative hypotheses) to address empirical contradictions. Use peer review and open-data platforms to refine conclusions .
- Ethical Reporting : Disclose all funding sources and potential conflicts of interest in acknowledgments .
Properties
CAS No. |
200487-22-5 |
|---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
7-benzyl-3-butylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-2-3-9-20-14-13(15(21)18-16(20)22)19(11-17-14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22) |
InChI Key |
PPGCOAABDKNNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













